molecular formula C13H14BCl2F3O2 B6296755 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2311855-02-2

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6296755
CAS No.: 2311855-02-2
M. Wt: 341.0 g/mol
InChI Key: NVSTYPJHLSOJMM-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .


Synthesis Analysis

This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and a trifluoromethyl group .


Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, this compound can participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . Protodeboronation of pinacol boronic esters like this compound is not well developed .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 340.96 . It is a liquid at room temperature and should be stored at 2-8°C .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the valuable boron moiety remains in the product .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C bond formations .

Pharmacokinetics

Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

Future Directions

The future directions of this compound could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound could be used in new synthetic routes and applications, given its role as a building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a boronate complex, which facilitates the transfer of organic groups between molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways and alter the activity of enzymes critical for cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to maintain its reactivity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively participate in biochemical reactions within the appropriate cellular context .

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSTYPJHLSOJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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